1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a 4-methylazetidine-2-carboxylic acid structure. The Boc group is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is significant in various fields, including organic chemistry and medicinal chemistry, due to its stability and reactivity.
Mechanism of Action
These compounds are usually used in vitro for peptide synthesis and are removed from the final product .
The result of the action of Boc-protected amino acids is the successful synthesis of a desired peptide. The Boc group allows for the selective formation of peptide bonds, preventing unwanted side reactions and ensuring the correct sequence is obtained .
The action environment for Boc-protected amino acids is typically a laboratory setting. Factors such as temperature, solvent, and pH can influence the efficiency of Boc deprotection and peptide coupling .
Preparation Methods
The synthesis of 1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial production methods often involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid is used in various scientific research applications:
Organic Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the preparation of peptides and other amine-containing compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where the Boc group protects the amine functionality during multi-step synthesis processes.
Comparison with Similar Compounds
1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid can be compared with other Boc-protected compounds, such as:
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
(2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: An intermediate for the anti-HCV drug Velpatasvir.
The uniqueness of this compound lies in its specific structure and the presence of the 4-methylazetidine moiety, which imparts distinct reactivity and stability compared to other Boc-protected compounds.
Properties
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-6-5-7(8(12)13)11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFDJSLFSMVIOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1822530-58-4 |
Source
|
Record name | 1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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